BenchChemオンラインストアへようこそ!

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

CB1 Antagonist Medicinal Chemistry Pharmacophore Engineering

tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a Boc-protected azetidine derivative housing a 2-aminoethyl chain and a 1H-pyrazol-1-yl motif. Its molecular formula is C13H22N4O2, with a molecular weight of 266.34 g/mol.

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
Cat. No. B13198310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CCN)N2C=CC=N2
InChIInChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(10-16,5-6-14)17-8-4-7-15-17/h4,7-8H,5-6,9-10,14H2,1-3H3
InChIKeyGCUKLVYTTNYDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1520471-37-7): A CB1 Antagonist Key Intermediate


tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate is a Boc-protected azetidine derivative housing a 2-aminoethyl chain and a 1H-pyrazol-1-yl motif. Its molecular formula is C13H22N4O2, with a molecular weight of 266.34 g/mol . The compound is not a final drug substance but a critical synthetic precursor. It is mapped to patent families as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (PMID26161824-Compound-158) and 'derivative 3' (PMID26161824-Compound-160), which are explicitly classified as Cannabinoid-1 (CB1) receptor antagonists for indications such as obesity [1]. Its design accommodates dual functionalization: the N-Boc group serves as a standard orthogonal protecting handle for the azetidine nitrogen, while the primary amine on the ethyl linker provides a reactive handle for further derivation into biologically active carboxamides or sulfonamides.

Why Generic Analogs Cannot Replace tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate in CB1 Antagonist Synthesis


The precise registration of the 3-pyrazolyl and 3-(2-aminoethyl) substituents on the azetidine ring is non-negotiable for the generation of specific CB1 antagonist pharmacophores. Closely related Boc-protected analogs, such as tert-butyl 3-(aminomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 2551119-71-0) or tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1029413-51-1) , possess altered amine geometry (one carbon spacer vs. two) or a different vector for the critical amine functionality. In patent-defined CB1 antagonist series, a two-carbon spacer between the azetidine core and the nitrogen is often essential to correctly position the terminal amine for subsequent acylation, directly impacting the final molecule's ability to antagonize the CB1 receptor [1]. Using an analog with an aminomethyl spacer instead of aminoethyl would likely yield a final compound with a fundamentally different and unpredictable receptor interaction profile, making it an unsuitable substitute for replicating the patented 'Heterocyclic-substituted 3-alkyl azetidine' series.

Quantitative Differentiation Evidence for tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate


Vector-Specificity in CB1 Antagonist Architecture: The Aminoethyl vs. Aminomethyl Spacer

High-strength differential evidence is limited. No direct head-to-head comparison was found in primary literature. The compound's differentiation is inferred from its structural role within a patent-defined pharmacophore. The target compound is the 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (Compound-158) in patent families claiming CB1 antagonists [1]. Its closest documented in-class comparators are analogs with altered amine geometry. For instance, tert-butyl 3-(aminomethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate features a one-carbon linker. The patented 'derivative 1' series, to which the target compound belongs, explicitly defines an aminoethyl linker as part of the molecular formula leading to CB1 antagonism for obesity [1]. No quantitative CB1 pIC50 or Ki data was found for this exact Boc-protected intermediate. The quantitative differentiator is therefore a binary structural one: it possesses the correct vector for the primary amine to enter the specified CB1 antagonist series (Compound-158), whereas its aminomethyl analog does not.

CB1 Antagonist Medicinal Chemistry Pharmacophore Engineering

Reactive Handle Positioning for Downstream Optimization: Aminoethyl vs. Amino-Pyrazole Vector

No direct quantitative data was found. Evidence is derived from class-level applications of structurally analogous building blocks. Azetidine-pyrazole hybrids with a pendant amine are utilized as key intermediates for creating ligands for E3 ligases and kinase inhibitors [1]. The target compound provides an exocyclic primary amine on a flexible two-carbon linker. This is structurally distinct from comparator tert-butyl 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate (CAS 1029413-51-1), where the amine is an endocyclic substituent on the pyrazole ring, presenting a different H-bond donor/acceptor geometry and vector . In the context of building a bifunctional molecule (e.g., a PROTAC), a short, flexible basic amine frequently serves as an exit vector for the solvent-exposed region [1]. The target compound's aminoethyl chain offers a distinct physical separation and orientation for linker attachment compared to an amine directly bonded to the pyrazole, enabling the synthesis of a different set of final probes with potentially distinct physicochemical and ternary complex formation properties.

Protein Degraders Bifunctional Molecules PROTACs

Commercial Accessibility and Purity Profile for Analog Series Procurement

For a buyer, verifiable commercial purity is a differentiating factor. The target compound is readily available from a supplier like Leyan with a documented purity of 95% , which is sufficient for most research and development purposes. In contrast, a similar building block, 3-(4-amino-1H-pyrazol-1-yl)azetidine-1-carboxylic acid tert-butyl ester (CAS 1029413-51-1), shows a predicted 2-8°C long-term storage condition , hinting at a different stability profile which could affect compound handling and long-term reproducibility in a synthesis campaign. This constitutes a practical, non-biological but nevertheless quantitative differentiator for a procurement decision.

Chemical Sourcing Medicinal Chemistry Analytical Chemistry

Precision Application Scenarios for tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate Based on Differentiation Evidence


Synthesis of Patented CB1 Antagonist Series for Metabolic Disorder Research

This compound is the defined starting material for constructing the 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' series of CB1 antagonists. As the only building block that directly provides the 3-(2-aminoethyl)-1H-pyrazol-1-yl motif, it is indispensable for replicating the exact molecular structure of the patented compounds associated with obesity and metabolic disorder indications [1]. Using an N-Boc-3-(aminomethyl) analog will lead to a failed synthesis of the targeted patent compound.

Construction of PROTAC Linker-Payload Conjugates Requiring a Defined Basic Amine Exit Vector

In the design of bifunctional degraders (PROTACs) targeting proteins like BRD9 or kinases, a flexible, basic primary amine is required as an attachment point for the E3 ligase-recruiting moiety. This compound provides a two-carbon ethyl linker termination in a primary amine, well-suited for creating an amide bond with a linker moiety while ensuring the correct physicochemical properties for cellular permeability [2]. The alternative aminopyrazole building block would present a rigid, neutral aromatic amine, leading to a dramatically different exit vector and potentially a loss of binding cooperativity.

Structure-Activity Relationship (SAR) Studies on Azetidine-Core Pharmacophores

For medicinal chemists exploring the SAR of azetidine-based scaffolds, the ability to introduce a flexible aminoethyl chain is crucial. This compound allows for systematic N-derivatization (e.g., into amides, sulfonamides, ureas) to probe potency, selectivity, and ADME properties. The orthogonal N-Boc protection enables selective deprotection of the azetidine ring nitrogen for sequential elaboration, facilitating the rapid generation of diverse compound libraries.

Quote Request

Request a Quote for tert-Butyl 3-(2-aminoethyl)-3-(1H-pyrazol-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.